molecular formula C12H19NO B3155652 2-(Isopentyloxy)-5-methylaniline CAS No. 807265-56-1

2-(Isopentyloxy)-5-methylaniline

Cat. No. B3155652
CAS RN: 807265-56-1
M. Wt: 193.28 g/mol
InChI Key: GDDFNLRRRZCAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopentyloxy)-5-methylaniline, commonly referred to as IPM, is an organic compound belonging to the family of aromatic amines. It is primarily used in the synthesis of various organic compounds, including drugs, dyes, and perfumes. IPM is also used in research laboratories for the study of biochemical and physiological processes.

Scientific Research Applications

IPM is used in a variety of scientific research applications, including the study of biochemical and physiological processes, as well as the development of new drugs and medical treatments. It has been used in the synthesis of various organic compounds, including drugs, dyes, and perfumes. IPM has also been used in the study of enzyme-catalyzed reactions, as well as in the investigation of the structure and function of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of IPM is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. Inhibition of cyclooxygenase by IPM may lead to the inhibition of these processes.
Biochemical and Physiological Effects
IPM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, leading to the inhibition of prostaglandin synthesis. This can lead to the inhibition of inflammation, pain, and fever. In addition, IPM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine, which can lead to improved cognitive function.

Advantages and Limitations for Lab Experiments

IPM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. In addition, IPM is relatively non-toxic, making it safe to use in experiments. However, IPM is not very soluble in water, and it is not very stable in acidic or basic solutions. This can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of IPM in scientific research. One potential direction is the development of new drugs and medical treatments based on IPM. In addition, IPM could be used in the study of enzyme-catalyzed reactions, as well as in the investigation of the structure and function of proteins and other biological molecules. Finally, IPM could be used in the development of new dyes and perfumes.

properties

IUPAC Name

5-methyl-2-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-10(3)8-11(12)13/h4-5,8-9H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDFNLRRRZCAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopentyloxy)-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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